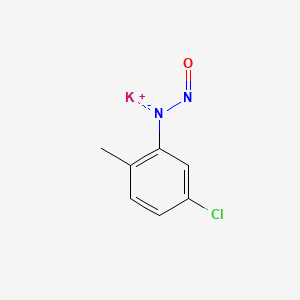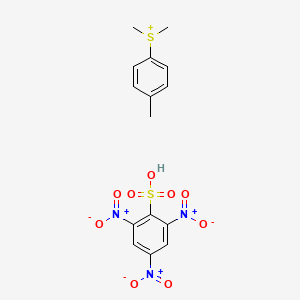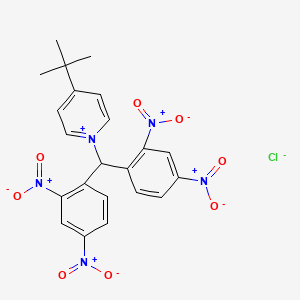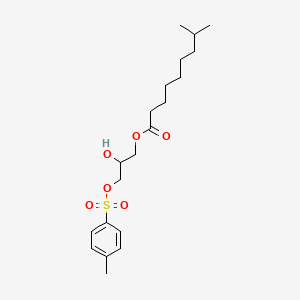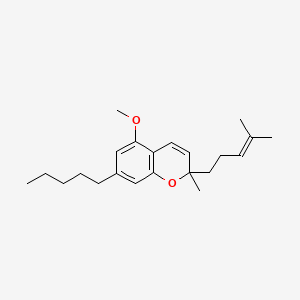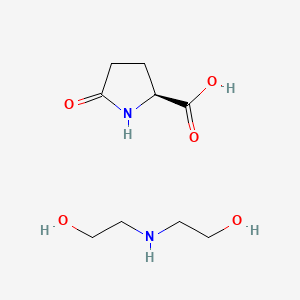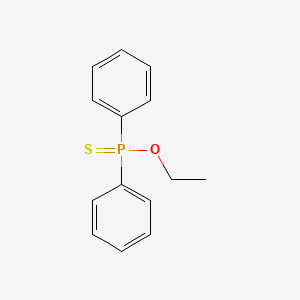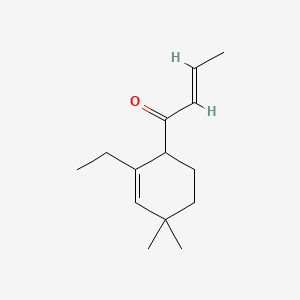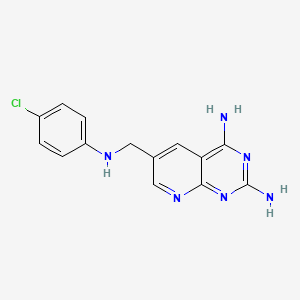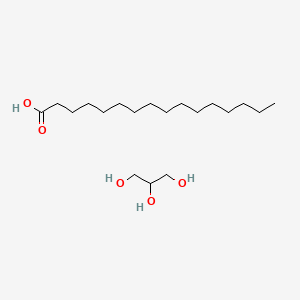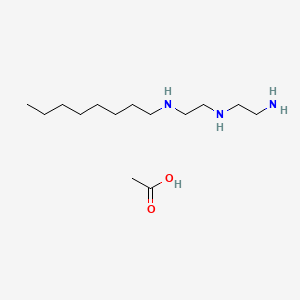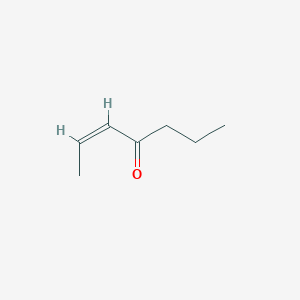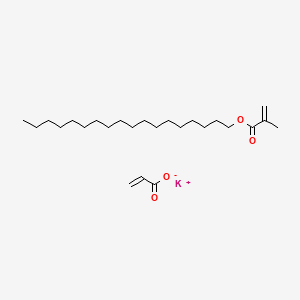
Potassium;octadecyl 2-methylprop-2-enoate;prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid in the presence of potassium salt. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt involves the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid. The reaction is typically carried out in the presence of a potassium salt, which acts as a catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the successful polymerization of the monomers .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers are mixed in the presence of a potassium salt catalyst, and the reaction is carried out under controlled conditions to achieve the desired polymer properties. The resulting polymer is then purified and processed for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: The polymer can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while reduction reactions may yield reduced forms of the polymer .
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: It is used in the development of biomaterials and drug delivery systems.
Medicine: The polymer is explored for its potential use in medical devices and therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt involves its interaction with specific molecular targets and pathways. The polymer can interact with cellular membranes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Octadecyl methacrylate: A similar ester compound with different polymerization properties.
Methacrylic acid, octadecyl ester: Another ester with similar chemical structure but different applications.
Uniqueness
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt is unique due to its specific polymerization process and the presence of potassium salt, which imparts distinct properties and applications compared to other similar compounds .
Propriétés
Numéro CAS |
167078-11-7 |
|---|---|
Formule moléculaire |
C25H45KO4 |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
potassium;octadecyl 2-methylprop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C22H42O2.C3H4O2.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3(4)5;/h2,4-20H2,1,3H3;2H,1H2,(H,4,5);/q;;+1/p-1 |
Clé InChI |
MSXZKSGXDOZUPL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



